molecular formula C8H4FN3 B1447501 4-Fluoro-1H-indazole-7-carbonitrile CAS No. 1408058-17-2

4-Fluoro-1H-indazole-7-carbonitrile

Cat. No. B1447501
M. Wt: 161.14 g/mol
InChI Key: CALJWEONZADKAL-UHFFFAOYSA-N
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Description

“4-Fluoro-1H-indazole-7-carbonitrile” is a chemical compound with the CAS Number: 1408058-17-2 . It has a linear formula of C8H4FN3 .


Synthesis Analysis

The synthesis of indazoles, including “4-Fluoro-1H-indazole-7-carbonitrile”, has been a topic of research in recent years . The strategies for synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “4-Fluoro-1H-indazole-7-carbonitrile” is represented by the Inchi Code: 1S/C8H4FN3/c9-7-2-1-5(3-10)8-6(7)4-11-12-8/h1-2,4H,(H,11,12) . The molecular weight of this compound is 161.14 .


Chemical Reactions Analysis

“4-Fluoro-1H-indazole-7-carbonitrile” can be further functionalized via nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

“4-Fluoro-1H-indazole-7-carbonitrile” is a solid at room temperature . It has a molecular weight of 161.14 and a linear formula of C8H4FN3 .

Scientific Research Applications

Synthesis of Novel Compounds

4-Fluoro-1H-indazole-7-carbonitrile has been utilized in the synthesis of novel compounds with potential biological activities. For instance, Yakaiah et al. (2008) described the synthesis of pyrimidine and annulated pyrimidine fused indazole derivatives using indazole regioisomers. These compounds were then evaluated for their antimicrobial activity, with some showing significant activity against various bacterial and fungal species (Yakaiah et al., 2008).

Catalytic Applications

The compound has also been used in catalysis. For example, Rao et al. (2006) employed fluoro substituted 3-aryl-propynenitriles in a 1,3-dipolar-cycloaddition reaction to synthesize N-benzyl-1,2,3-triazoles and N-methyl-pyrazoles, demonstrating the compound's versatility in organic synthesis (Rao et al., 2006).

Anticancer Activity

In the field of cancer research, the compound has been a key ingredient in synthesizing potential anticancer agents. Hao et al. (2017) synthesized 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which showed inhibitory effects on the proliferation of some cancer cell lines (Hao et al., 2017).

Fluorescence and Photophysical Studies

Studies on fluorescence properties and photophysical behavior of derivatives have been conducted, as evidenced by the work of Singh et al. (2017), who synthesized and characterized a new fluorescent compound containing 1,2,3-triazole moiety and studied its properties using density functional theory (Singh et al., 2017).

Antibacterial Activities

Rahmani et al. (2014) developed a novel series of compounds that exhibited strong green fluorescence properties and potent antibacterial activity, showcasing the utility of the compound in developing new antibacterial agents (Rahmani et al., 2014).

Safety And Hazards

The safety information for “4-Fluoro-1H-indazole-7-carbonitrile” includes a GHS07 pictogram and a warning signal word . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

Future Directions

“4-Fluoro-1H-indazole-7-carbonitrile” is a powerful chromophore unit and can be used in the synthesis of semiconducting molecules and polymers in the application of OLEDs and OPVs . It can coordinate to a metal center (such as Ir, Ln, and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .

properties

IUPAC Name

4-fluoro-1H-indazole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3/c9-7-2-1-5(3-10)8-6(7)4-11-12-8/h1-2,4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALJWEONZADKAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1H-indazole-7-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Nan, J Liu, G Lin, S Zhang, A Xia, P Zhou… - Journal of Medicinal …, 2023 - ACS Publications
Selectively targeting the cannabinoid receptor CB2 is an attractive therapeutic strategy for the treatment of inflammatory pain without psychiatric side effects mediated by the …
Number of citations: 3 pubs.acs.org

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